molecular formula C12H16ClNO B13364464 (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol

(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol

Katalognummer: B13364464
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: AGDZUQJKEXFHFF-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanol backbone with an amino group substituted by a 3-chlorophenyl group, making it a valuable molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.

    Reductive Amination: Cyclohexanone is reacted with 3-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexanone.

    Reduction: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A diastereomer with different stereochemistry.

    (1S,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: Another diastereomer with distinct properties.

    (1S,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A stereoisomer with unique characteristics.

Uniqueness

(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group adds to its distinctiveness, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16ClNO

Molekulargewicht

225.71 g/mol

IUPAC-Name

(1R,2R)-2-(3-chloroanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H16ClNO/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15/h3-5,8,11-12,14-15H,1-2,6-7H2/t11-,12-/m1/s1

InChI-Schlüssel

AGDZUQJKEXFHFF-VXGBXAGGSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)NC2=CC(=CC=C2)Cl)O

Kanonische SMILES

C1CCC(C(C1)NC2=CC(=CC=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.